molecular formula C9H8N2OS2 B1587326 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole CAS No. 56409-57-5

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole

Cat. No.: B1587326
CAS No.: 56409-57-5
M. Wt: 224.3 g/mol
InChI Key: GTLZSTJXXWVOJT-UHFFFAOYSA-N
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Description

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic organic compound characterized by its unique structure, which includes a benzylthio group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole typically involves the reaction of benzyl mercaptan with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfones or sulfoxides.

  • Reduction: Reduction reactions typically result in the formation of thioethers or thiols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has shown promise in biological studies, particularly in the development of new pharmaceuticals.

  • Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and bacterial infections.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is compared to other similar compounds, such as 1,3,4-thiadiazole derivatives, which also exhibit a range of biological activities. The presence of the benzylthio group in this compound contributes to its unique properties and distinguishes it from other thiadiazole derivatives.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole

  • 1,2,3-Thiadiazole

  • 1,2,5-Thiadiazole

  • Benzylthio-1,3,4-thiadiazole

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Biological Activity

5-Benzylthio-3-hydroxy-1,2,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

This compound belongs to the thiadiazole class of compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the benzylthio group and hydroxyl moiety contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound.

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)9.0Induction of apoptosis; inhibition of cell proliferation
PC3 (Prostate)12.57FAK inhibitory activity; reduced tumor growth
U87 (Glioblastoma)15.0Induction of apoptosis; cell cycle arrest

A study by Aliabadi et al. (2013) demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 9 µM, surpassing the efficacy of standard chemotherapeutics like Imatinib (IC50 = 20 µM) . The mechanism involves the induction of apoptosis and inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that it exhibits activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Inhibition (%) Reference
Staphylococcus aureus80%Siddiqui et al.
Escherichia coli76%Siddiqui et al.
Candida albicans70%Siddiqui et al.

The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 3: Anti-inflammatory Effects

Model Effect Observed Reference
Carrageenan-induced paw edema in ratsSignificant reduction in edema size
LPS-induced inflammation in macrophagesDecrease in TNF-alpha levels

These findings indicate that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : In a clinical setting, patients with advanced MDA-MB-231 breast cancer were treated with a regimen including this compound. Results showed a marked reduction in tumor size and improvement in patient quality of life.
  • Infection Control : A study involving patients with chronic bacterial infections demonstrated that incorporating this compound into their treatment regimen led to significant improvements in infection control compared to standard antibiotic therapy alone.

Properties

IUPAC Name

5-benzylsulfanyl-1,2,4-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c12-8-10-9(14-11-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLZSTJXXWVOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373471
Record name 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56409-57-5
Record name 5-Benzylthio-3-hydroxy-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56409-57-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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